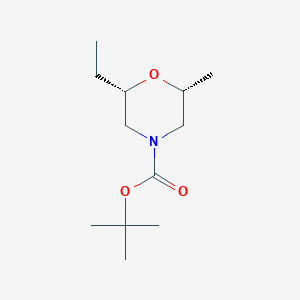

(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC13662339

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO3 |

|---|---|

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl (2S,6R)-2-ethyl-6-methylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |

| Standard InChI Key | VCJKASZYBALQRT-ZJUUUORDSA-N |

| Isomeric SMILES | CC[C@H]1CN(C[C@H](O1)C)C(=O)OC(C)(C)C |

| SMILES | CCC1CN(CC(O1)C)C(=O)OC(C)(C)C |

| Canonical SMILES | CCC1CN(CC(O1)C)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . Its IUPAC name, tert-butyl (2S,6R)-2-ethyl-6-methylmorpholine-4-carboxylate, reflects its stereochemistry, with the (2S,6R) configuration critical to its spatial arrangement and interactions . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 2381918-61-0 |

| SMILES | CCC1CN(CC(O1)C)C(=O)OC(C)(C)C |

| InChI Key | VCJKASZYBALQRT-ZJUUUORDSA-N |

| PubChem CID | 118018453 |

The morpholine ring adopts a chair conformation, with the tert-butyl group at position 4 and ethyl/methyl groups at positions 2 and 6, respectively . This configuration enhances steric shielding of the carboxylate group, influencing its reactivity.

Stereochemical Significance

The (2S,6R) stereochemistry governs the compound’s chiral centers, which are pivotal for asymmetric synthesis and enantioselective biological interactions . For instance, the ethyl group at C2 and methyl at C6 create a steric environment that directs regioselective reactions, such as nucleophilic substitutions or cycloadditions .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Morpholine Ring Formation: Cyclization of a β-amino alcohol precursor under acidic conditions generates the morpholine backbone .

-

Substituent Introduction: Ethyl and methyl groups are introduced via alkylation or Grignard reactions, with stereochemical control achieved using chiral auxiliaries or catalysts .

-

tert-Butyl Protection: The carboxylate group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

A representative synthesis yields >68% purity after chromatography, with diastereomeric ratios up to 95:5 .

Purification Techniques

-

Column Chromatography: Silica gel chromatography with ethyl acetate/hexane eluents resolves stereoisomers and removes byproducts .

-

Crystallization: Recrystallization in ethanol/water mixtures enhances purity to >98% .

Applications in Organic Synthesis

Building Block for Complex Molecules

The tert-butyl carboxylate acts as a protecting group, enabling selective functionalization of the morpholine nitrogen. For example:

-

Peptide Mimetics: The compound serves as a scaffold for non-natural amino acids, enhancing protease resistance in drug candidates .

-

Ligand Design: Its rigid structure facilitates coordination to transition metals, as seen in catalysts for asymmetric hydrogenation .

Key Reactions

-

Nucleophilic Acyl Substitution: The carboxylate undergoes hydrolysis to yield carboxylic acids, enabling coupling reactions .

-

Ring-Opening Reactions: Treatment with amines or alcohols opens the morpholine ring, forming diamines or ethers .

Biological Activity and Mechanisms

Enzyme Inhibition

Morpholine derivatives exhibit acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the micromolar range . The ethyl and methyl groups enhance hydrophobic interactions with the enzyme’s active site, while the tert-butyl group stabilizes the inhibitor-enzyme complex .

Comparison with Related Morpholine Derivatives

The ethyl group in (2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate confers greater lipophilicity than hydroxyl or aminomethyl analogs, improving blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume